N,N-Diethyl-3,6-difluorophthalamic acid
Overview
Description
N,N-Diethyl-3,6-difluorophthalamic acid: is a tertiary amide with carboxylate side groups. It is known for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring. This compound has been studied for its hydrolysis behavior in metal-ion free solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,6-difluorophthalamic acid typically involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3,6-difluorophthalamic acid undergoes several types of chemical reactions, including:
Hydrolysis: In metal-ion free solutions, the compound hydrolyzes more rapidly as the pH decreases.
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts to facilitate the reaction.
Major Products:
Hydrolysis: Produces diethylamine and 3,6-difluorophthalic acid.
Substitution: Results in the formation of substituted derivatives of this compound.
Scientific Research Applications
N,N-Diethyl-3,6-difluorophthalamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,6-difluorophthalamic acid involves its interaction with molecular targets through its carboxylate and amide groups. The compound can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, affecting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
- N,N-Diethyl-3,6-difluorobenzoic acid
- N,N-Diethyl-3,6-difluorophthalamide
Comparison: N,N-Diethyl-3,6-difluorophthalamic acid is unique due to its combination of diethylamine and difluorophthalic acid moieties. This structure imparts distinct chemical and physical properties, such as increased hydrolytic stability and specific reactivity patterns. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGXWRGWRATMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350818 | |
Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131401-56-4 | |
Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The key difference lies in the hydrolysis mechanism. Naptalam, a secondary amide, likely undergoes hydrolysis via intramolecular nucleophilic attack facilitated by its carboxylate group []. Cu(II) ions can inhibit this process by coordinating with either the carbonyl group or the carboxylate group, hindering the intramolecular interaction [].
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